molecular formula C13H15N3OS B2801844 3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 1823194-62-2

3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B2801844
CAS No.: 1823194-62-2
M. Wt: 261.34
InChI Key: SUOJPZZFOQGCMP-UHFFFAOYSA-N
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Description

This compound is an enaminone derivative featuring a thiazole core substituted with a 1H-pyrrol-1-yl group at position 2 and a methyl group at position 4. The enaminone side chain includes a dimethylamino group, contributing to its electron-rich nature and reactivity in cycloaddition and condensation reactions. Its structural uniqueness lies in the pyrrol-1-yl substituent, which distinguishes it from analogs with alternative aryl or alkyl groups on the thiazole ring .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10-12(11(17)6-9-15(2)3)18-13(14-10)16-7-4-5-8-16/h4-9H,1-3H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOJPZZFOQGCMP-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Halogenation

The α-position of the enaminone undergoes SelectFluor-mediated fluorination in methanol at 0°C, yielding fluorinated derivatives (30–43% yields) .

ReactionReagent/ConditionsYield (%)Product
FluorinationSelectFluor, MeOH, 0°C, 1 h303-Fluoro derivative
ChlorinationNCS, MeOH, RT, 30 min433-Chloro derivative

Nucleophilic Additions

The enaminone’s β-carbon reacts with Grignard reagents or aldehydes under LDA-mediated conditions. For example:

  • Aldol condensation : Reacting with aldehydes (e.g., acetaldehyde) in THF at −78°C forms hydroxyalkylated intermediates, which are oxidized to acetylated thiazoles using MnO₂ .

Chromone Formation

Oxidation with KOH/H₂O₂ in methanol converts the enaminone to a chromone derivative via intramolecular cyclization :

SubstrateConditionsYield (%)Product
Enaminone derivative30% H₂O₂, KOH, MeOH, 3 h602-(Dimethylamino)thiazol-5-yl chromone

Pyrimidine Formation

Under microwave irradiation with phenylguanidines, the enaminone forms substituted pyrimidines (e.g., 27a–l in ), leveraging its α,β-unsaturated system for cyclocondensation.

Boc Protection/Deprotection

The dimethylamino group can be protected using tert-butyl dicarbonate (Boc₂O) in CHCl₃, followed by deprotection with TFA for downstream functionalization .

Hydrazone Formation

Reacting with hydrazine derivatives (e.g., 4-(dimethylamino)benzaldehyde hydrazine) forms hydrazone-linked analogs, as seen in e50NT inhibitors .

Stability and Reactivity Trends

  • pH Sensitivity : The enaminone hydrolyzes under acidic conditions to regenerate the ketone and dimethylamine .

  • Thermal Stability : Decomposes above 235°C, consistent with related thiazoles .

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one exhibits promising anticancer properties. It has been identified as an inhibitor of various cellular processes involved in cancer progression. Specifically, studies have shown that it can inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, which is crucial in cancer cell survival .

In a study focusing on enaminone derivatives, this compound was highlighted as a key intermediate in synthetic pathways aimed at developing novel anticancer agents. The structural features of the compound enhance its interaction with cancer cell targets, making it a candidate for further development in anticancer therapies .

Antibacterial Activity

The compound's thiazole component is significant in the design of new antibacterial agents. Thiazoles have been associated with various biological activities, including antibacterial effects against drug-resistant strains. The presence of the pyrrole ring further enhances its potential as an antimicrobial agent by contributing to the overall pharmacological profile of the compound .

Synthesis and Characterization

The synthesis of this compound has been documented in several studies. One method involves the reaction of dimethylaminopropenone with thiazole derivatives under controlled conditions to yield high-purity products suitable for biological testing. The characterization typically includes spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity .

Pharmacological Investigations

In pharmacological studies, this compound has been evaluated for its cytotoxicity against various cancer cell lines. Results indicate that it exhibits selective cytotoxic effects, making it a candidate for targeted cancer therapies. The compound's mechanism of action appears to involve disruption of critical signaling pathways necessary for tumor growth and survival .

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring's substitution pattern critically influences electronic properties and biological activity:

Compound Thiazole Substituents (Position 2/4) Key Features
Target Compound 1H-Pyrrol-1-yl / Methyl Enhanced π-π stacking potential due to aromatic pyrrole; moderate lipophilicity
1-(2-(4-Chlorophenyl)thiazol-5-yl) analog 4-Chlorophenyl / - Increased hydrophobicity; potential halogen bonding interactions
4-Methyl-2-(pyridin-2-yl) analog Pyridin-2-yl / Methyl Basic pyridine nitrogen enhances solubility; possible metal coordination
2-(3-Trifluoromethylphenyl) analog 3-Trifluoromethylphenyl / - Electron-withdrawing CF₃ group improves metabolic stability
2-(Methylamino) derivatives Methylamino / Methyl Hydrogen-bonding capability; used in CDK9 inhibitor synthesis

Modifications on the Enaminone Chain

Variations in the enaminone moiety affect reactivity and pharmacological properties:

Compound Enaminone Substituents Synthesis Method Biological Relevance
Target Compound Dimethylamino Base structure for cycloaddition reactions Scaffold for antibacterial agents
2-Fluoro analog Dimethylamino, Fluoro SelectFluor fluorination Enhanced electrophilicity for kinase inhibition
2-Chloro analog Dimethylamino, Chloro N-Chlorosuccinimide chlorination Improved CDK9 inhibitory activity

Physicochemical and Pharmacokinetic Properties

Compound Melting Point (°C) Purity Solubility (Predicted)
Target Compound Not reported Not available Moderate (logP ~2.5)
2-Fluoro analog 225–227 98% Low (logP ~3.1)
2-Chloro analog 210–211 >95% Moderate (logP ~2.8)
4-Chlorophenyl analog Not reported 95% High (logP ~2.0)

Key Findings and Implications

  • Enaminone Reactivity: Halogenation (F, Cl) increases electrophilicity, improving kinase inhibitory activity but reducing solubility .
  • Biological Performance: Analogs with methylamino-thiazole moieties show superior CDK9 inhibition, while pyrrol-1-yl derivatives may excel in antibacterial applications due to altered membrane penetration .

Biological Activity

3-(Dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a synthetic organic compound notable for its unique structural features, including a thiazole ring, a pyrrole moiety, and a dimethylamino group. These characteristics suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiazole Ring : Contributes to the compound's reactivity and biological interactions.
  • Pyrrole Moiety : Enhances the compound's ability to interact with biological targets.
  • Dimethylamino Group : Increases solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The following mechanisms have been proposed based on available research:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Research indicates that similar compounds can inhibit CDK9, which plays a crucial role in regulating transcription by RNA polymerase II. This inhibition leads to decreased expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
  • Antiviral and Antimicrobial Properties : Compounds with structural similarities to this compound have demonstrated antiviral activity against SARS-CoV-2 by targeting the main protease (Mpro) essential for viral replication. This suggests that this compound may also possess similar properties .
  • Potential as a Chemotherapeutic Agent : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CDK InhibitionInhibits CDK9-mediated transcription, reducing anti-apoptotic protein levels ,
Antiviral ActivityPotential inhibition of SARS-CoV-2 Mpro
Antimicrobial EffectsExhibits antimicrobial properties against various pathogens ,

Case Study 1: CDK9 Inhibition

In a study examining the effects of thiazole-containing compounds on CDK9, it was found that structural modifications significantly influenced potency and selectivity. The presence of the thiazole ring in this compound was critical for enhancing its inhibitory effects on CDK9 compared to other analogs lacking this feature .

Case Study 2: Antiviral Properties

Research focusing on antiviral compounds has highlighted the potential of thiazole derivatives in targeting viral proteases. The unique structure of this compound suggests it could act similarly against SARS-CoV-2 by inhibiting Mpro, thus preventing viral replication .

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